8-Bromoquinazoline-4-carboxylic acid
Overview
Description
8-Bromoquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinazoline-4-carboxylic acid typically involves the bromination of quinazoline-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base like sodium hydroxide.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed:
- Substituted quinazoline derivatives
- Alcohols or carboxylate salts
- Coupled products with various functional groups .
Scientific Research Applications
8-Bromoquinazoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules. .
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 8-Bromoquinazoline-4-carboxylic acid largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazoline-4-carboxylic acid: Lacks the bromine substituent, making it less reactive in substitution reactions.
8-Fluoroquinazoline-4-carboxylic acid: Contains a fluorine atom instead of bromine, which can alter its electronic properties and reactivity.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: A derivative with additional substituents that can enhance its biological activity.
Uniqueness: 8-Bromoquinazoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 8-position, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Properties
IUPAC Name |
8-bromoquinazoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJKHZBEPCRSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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